2-((3-Trifluoromethyl)phenyl)histamine D

Beschreibung

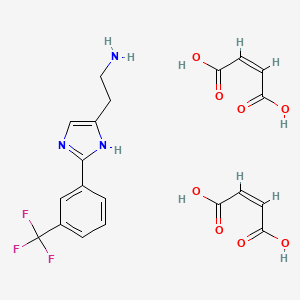

Its molecular structure features a histamine backbone modified with a 3-trifluoromethylphenyl group at the second position of the imidazole ring. This substitution introduces enhanced lipophilicity and electronic effects, which improve binding stability via π-π stacking interactions with the HRH1 receptor . The compound is frequently utilized in pharmacological studies to investigate H1 receptor-mediated pathways, such as calcium mobilization in human airway smooth muscle (HASM) cells and conjunctival goblet cell secretion .

Eigenschaften

CAS-Nummer |

162049-83-4 |

|---|---|

Molekularformel |

C20H20F3N3O8 |

Molekulargewicht |

487.4 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine |

InChI |

InChI=1S/C12H12F3N3.2C4H4O4/c13-12(14,15)9-3-1-2-8(6-9)11-17-7-10(18-11)4-5-16;2*5-3(6)1-2-4(7)8/h1-3,6-7H,4-5,16H2,(H,17,18);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |

InChI-Schlüssel |

GGDUVPKRZGATLR-LVEZLNDCSA-N |

SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Synonyme |

2-((3-TRIFLUOROMETHYL)PHENYL)HISTAMINE D |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-((3-Trifluoromethyl)phenyl)histamine D involves several steps. The primary synthetic route includes the reaction of 3-trifluoromethylbenzaldehyde with imidazole to form the intermediate compound, which is then further reacted with ethylenediamine to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .

Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.

Analyse Chemischer Reaktionen

2-((3-Trifluoromethyl)phenyl)histamine D undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Histamine Receptor Studies

One of the primary applications of 2-((3-Trifluoromethyl)phenyl)histamine D is its role as a histamine receptor agonist. It has been shown to selectively bind to the H1 histamine receptor, demonstrating a higher potency at guinea pig H1 receptors compared to human H1 receptors with a pKi value of 5.9. The selectivity ratios for various receptors indicate its potential utility in studying receptor interactions and signaling pathways, particularly in relation to COX-2 regulation and prostanoid homeostasis in human vascular endothelial cells .

Anti-inflammatory Research

The compound has been employed in studies investigating its anti-inflammatory properties. By modulating histamine pathways, it may influence inflammatory responses, making it a candidate for further exploration in the development of anti-inflammatory therapeutics. Its selective action on H1 receptors can help elucidate the mechanisms behind histamine's role in inflammation and pain management .

Case Studies and Research Findings

Molecular Docking and QSAR Studies

Recent advancements in computational chemistry have enabled the application of molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the efficacy of compounds like this compound. These methods allow researchers to visualize how the compound interacts with target proteins and to optimize its structure for enhanced biological activity.

Key Insights from Computational Studies

- Molecular Docking : Docking studies have shown favorable binding interactions between this compound and various histamine receptors, supporting its role as a selective agonist.

- QSAR Modeling : QSAR models developed using data from similar compounds have provided insights into the structural characteristics that enhance receptor binding and biological activity, guiding future synthesis efforts.

Wirkmechanismus

The mechanism of action of 2-((3-Trifluoromethyl)phenyl)histamine D involves its binding to H1 histamine receptors. This binding triggers a cascade of intracellular signaling events, leading to various physiological responses. The compound shows high selectivity for H1 receptors over other histamine receptor subtypes, making it a valuable tool for studying H1 receptor-mediated pathways .

Vergleich Mit ähnlichen Verbindungen

The pharmacological profile of 2,3-TFMP is best understood in the context of other histamine receptor agonists, particularly those targeting HRH1. Below is a detailed comparison based on structural, functional, and selectivity data.

Structural and Pharmacodynamic Comparisons

2,3-TFMP vs. N-Methyl-histaprodifen (NMH)

- Structural Features: 2,3-TFMP: Contains a 3-trifluoromethylphenyl group attached to the histamine scaffold. The CF3 group enhances receptor binding through hydrophobic interactions and electronic effects . NMH: A methylated derivative of histaprodifen, another HRH1 agonist. The methyl group likely alters pharmacokinetics but retains core histamine-like features.

- Receptor Selectivity :

- Efficacy: In guinea-pig ileum (a standard HRH1 assay), both act as full agonists . However, 2,3-TFMP exhibits partial agonism in non-standard systems (e.g., certain cell lines), a trait shared with other histaminergic agonists like impromidine (H2-selective) . In HASM cells, both 2,3-TFMP and NMH stimulate [Ca2+]i mobilization, which is inhibited ~50% by chloroquine (CQ), a TAS2R agonist, indicating similar downstream modulation .

2,3-TFMP vs. Endogenous Histamine

- Selectivity :

- Binding Stability :

Calcium Mobilization

- 2,3-TFMP : Induces [Ca2+]i increases in HASM cells via Gq-coupled HRH1 activation. This response is inhibited by CQ, suggesting cross-talk with bitter taste receptors (TAS2Rs) .

- NMH: Shows comparable [Ca2+]i stimulation and inhibition by CQ, though its partial agonism in non-H1 systems remains uncharacterized .

Therapeutic Potential

- 2,3-TFMP : Used to study H1-driven processes like allergic responses and mucosal secretion. Its dimaleate salt form (CAS 162049-83-4) improves solubility for in vitro applications .

- Histaprodifen Derivatives : Broader receptor engagement limits their specificity, though methylated variants like NMH may offer improved metabolic stability.

Comparative Data Table

Q & A

Basic Research Questions

Q. What experimental models are most suitable for characterizing the H1 receptor selectivity of 2-((3-Trifluoromethyl)phenyl)histamine D?

- Methodological Answer : Use guinea pig ileum assays, the gold standard for H1 receptor agonism studies. This tissue expresses high H1 receptor density, allowing direct measurement of contractile responses. Partial agonism in other systems (e.g., CNS or vascular tissues) should be assessed via comparative dose-response curves with reference agonists like histamine . Statistical validation (e.g., pA2 values for antagonist studies) ensures receptor specificity.

Q. How does the trifluoromethyl group influence the compound’s binding kinetics to H1 receptors?

- Methodological Answer : Perform molecular docking simulations combined with mutagenesis studies targeting the H1 receptor’s hydrophobic binding pocket. The trifluoromethyl group enhances lipophilicity and stabilizes π-π stacking interactions with aromatic residues (e.g., Phe432 in human H1 receptors). Validate using radioligand displacement assays with tritiated mepyramine to quantify binding affinity shifts in wild-type vs. mutant receptors .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Ultra-performance liquid chromatography (UPLC) with phenyl isothiocyanate derivatization improves detection sensitivity. Use a factorial experimental design (e.g., 5-factor, 2-replicate design) to optimize parameters like buffer pH, triethylamine concentration, and derivatization time. Confirm linearity via calibration curves (R² > 0.99) and validate recovery rates in spiked samples .

Advanced Research Questions

Q. How can partial agonism of this compound at non-H1 receptors (e.g., H4) be mechanistically distinguished from off-target effects?

- Methodological Answer : Employ receptor-specific antagonists in functional assays. For example, in H4 receptor studies, use JNJ7777120 (H4 antagonist) to block responses. Compare results to H1-selective antagonists (e.g., chlorpheniramine). Cross-validate using knockout cell lines or tissues lacking H4 receptors. Parallel screening with H3/H2 agonists (e.g., amthamine) ensures specificity .

Q. What factors explain the compound’s divergent potency in guinea pig ileum (full agonist) vs. CNS models (partial agonist)?

- Methodological Answer : Investigate tissue-specific receptor isoforms or coupling efficiency to G-proteins. Use Western blotting to quantify H1 receptor expression levels and calcium imaging to measure intracellular signaling dynamics. Co-application of GTPγS (non-hydrolysable GTP analog) can reveal constitutive activity differences. Statistical analysis of Emax values across tissues clarifies agonistic efficacy .

Q. How do ternary interactions (e.g., H1 receptor-agonist-G protein) modulate the compound’s signaling bias?

- Methodological Answer : Apply BRET (Bioluminescence Resonance Energy Transfer) assays to monitor real-time recruitment of β-arrestin vs. Gαq proteins. Compare signaling bias factors (ΔΔlog(τ/KA)) relative to histamine. Use pathway-specific inhibitors (e.g., YM-254890 for Gαq) to dissect contributions to downstream effects like IP3 accumulation .

Q. What experimental design optimizes the compound’s stability in long-term pharmacological studies?

- Methodological Answer : Conduct accelerated stability tests under varying pH (3–9), temperature (4–40°C), and light exposure. Monitor degradation via LC-MS and identify major metabolites. Use a central composite design (CCD) to model stability thresholds and derive optimal storage conditions (e.g., -80°C in amber vials with pH 7.4 buffer) .

Data Contradiction Resolution

Q. How should researchers reconcile conflicting reports on the compound’s partial vs. full agonism across studies?

- Methodological Answer : Systematically compare assay conditions:

- Tissue source : Guinea pig ileum vs. transfected HEK293 cells.

- Receptor density : Overexpression may mask partial agonism.

- Signal amplification : Use inverse agonists (e.g., cetirizine) to quantify constitutive activity.

Meta-analysis of pEC50 and Emax values across studies identifies context-dependent behavior .

Q. Why does the compound exhibit species-specific potency (e.g., rat vs. human H3 receptors)?

- Methodological Answer : Perform sequence alignment of H3 receptor orthologs to identify divergent residues (e.g., transmembrane domain 3). Use chimeric receptors in radioligand binding assays to pinpoint critical regions. Molecular dynamics simulations further resolve steric or electrostatic incompatibilities .

Tables for Key Data

| Parameter | Guinea Pig Ileum (H1) | Rat CNS (H1) | Human H3 |

|---|---|---|---|

| pEC50 | 8.2 ± 0.3 | 6.9 ± 0.4 | Not active |

| Emax (% Histamine) | 100% | 45% | N/A |

| pA2 (Antagonist Study) | 9.9 (clobenpropit) | N/A | 7.1 (ciproxifan) |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.